(R)-8-Methylchroman-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREWRJVSLAQYFQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@@H](CCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 8 Methylchroman 4 Amine and Chiral Chroman 4 Amine Derivatives
Synthetic Routes to Chroman-4-one Precursors
The chroman-4-one core is a fundamental structural motif found in numerous natural products and synthetic compounds with diverse biological activities. nih.govlookchem.com The development of efficient and versatile methods for its synthesis is therefore of considerable interest.
Efficient One-Step Procedures for Chroman-4-ones
The assembly of the chroman-4-one scaffold can be efficiently achieved through a one-step procedure involving a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure. acs.org This method has been successfully applied to synthesize a variety of substituted chroman-4-one derivatives. acs.org The reaction is often carried out using a base such as N,N-diisopropylethylamine (DIPA) in a suitable solvent like ethanol (B145695). acs.org
A study focused on the synthesis of Sirtuin 2 (SIRT2) inhibitors utilized a one-step procedure with microwave irradiation to produce a series of substituted chroman-4-one and chromone (B188151) derivatives. acs.org This approach proved effective for generating analogues with substituents at the 2-, 6-, and 8-positions, which were found to be crucial for inhibitory potency. acs.org
Microwave-Assisted Synthetic Approaches
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scispace.com Its application in the synthesis of chroman-4-ones is well-documented.
The base-promoted condensation of 2'-hydroxyacetophenones with aldehydes to form chroman-4-ones can be significantly accelerated using microwave heating. acs.org For instance, the synthesis of various chroman-4-ones was achieved in moderate to good yields by heating the reactants in a microwave reactor for one hour in ethanol with DIPA as the base. acs.org This microwave-assisted approach has also been employed in the synthesis of chroman-4-one-based Sirt2-selective inhibitors. gu.se
Furthermore, microwave assistance has been utilized in subsequent functionalization steps. For example, a microwave-assisted Mannich reaction followed by an aza-Michael addition was used to introduce a Cbz-protected 3-aminomethyl group onto the chroman-4-one scaffold. gu.se Another application involves the microwave-assisted substitution reaction of a mesylated chroman-4-one with amines like morpholine (B109124) and piperidine. acs.org
Palladium-Catalyzed Cyclization Processes for Chromanones
Palladium-catalyzed reactions offer a versatile and powerful strategy for the construction of heterocyclic compounds, including chromanones. lookchem.comrsc.org A notable example is a novel palladium(II)-catalyzed Wacker-type oxidative cyclization for the synthesis of 2-methylchromanones. lookchem.com This process involves an unusual 1,5-hydride shift from an alkyl group to palladium and has been shown to proceed with direct chirality transfer. lookchem.comrsc.org The reaction is typically carried out using a catalytic amount of palladium(II) acetate (B1210297) in the presence of a base like potassium carbonate under an oxygen atmosphere. lookchem.com
Another palladium-catalyzed approach involves the intramolecular nucleophilic addition of aryl bromides to aldehydes. This method allows for the controlled synthesis of either 3,3-dimethylchroman-4-ols or 3,3-dimethylchroman-4-ones by simply altering the base and ligand used in the reaction. researchgate.net Additionally, palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure provides an efficient route to diversified chromones. organic-chemistry.org
A chemo- and regiocontrolled tandem cyclization/cross-coupling reaction of 3-alkynyl chromones with aryl iodides, catalyzed by palladium, has also been developed for the synthesis of complex fused heterocyclic systems like 4H-furo[3,2-c]chromenes and xanthones. nih.gov
Multi-Component Reactions for Chroman-4-one Analogs
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. acs.org These reactions are characterized by their operational simplicity and atom economy. acs.orgresearchgate.net
Several MCRs have been developed for the synthesis of chromone and chroman-4-one analogs. For instance, a Michael addition-driven four-component reaction has been utilized to synthesize structurally diverse 4-oxochroman-2-carboxamides. rsc.org This one-pot protocol strategically suppresses the competing Ugi reaction without the need for a catalyst. rsc.org The methodology was also extended to the synthesis of tetrazole-substituted chromones by using trimethylsilyl (B98337) azide (B81097) instead of a carboxylic acid. rsc.org
Another example is a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines to produce chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org This reaction proceeds through a sequential MCR and intramolecular Michael cyclization. acs.org Furthermore, a telescoped MCR of indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid has been developed for the synthesis of furan-2(5H)-one derivatives containing an indole fragment. mdpi.com
Stereoselective Synthesis of Chiral Chroman-4-amines
The biological activity of chroman-4-amine (B2768764) derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for their synthesis is of paramount importance.
Enantioselective Reductive Amination of Chromanone Intermediates
Enantioselective reductive amination is a direct and efficient method for the synthesis of chiral amines from ketones. kanto.co.jpnih.gov This transformation can be achieved using various catalytic systems.
One approach involves the use of ω-transaminases. Both (S)- and (R)-selective ω-transaminases have been successfully employed for the amination of chroman-4-one, yielding the corresponding enantiopure (S)- and (R)-4-aminochromanes with excellent enantiomeric excess (>99%). researchgate.net This biocatalytic method offers high selectivity under mild reaction conditions. researchgate.net
Transition metal catalysis provides another powerful tool for asymmetric reductive amination. Chiral iridium catalysts, in combination with an aminoalcohol-based chiral auxiliary, have been shown to be effective for the asymmetric reductive amination of ketones, affording the corresponding optically active amines in high yield and stereoselectivity. kanto.co.jp This method is particularly useful for synthesizing amines that are difficult to obtain through conventional asymmetric methods. kanto.co.jp The synthesis of (R)-8-Methylchroman-4-amine, a chiral building block, highlights the importance of such asymmetric synthetic routes. lookchem.combldpharm.com
The general synthetic pathway to this compound would likely involve the initial formation of the 8-methylchroman-4-one (B1313701) precursor, followed by a stereoselective reductive amination or a resolution step to isolate the desired (R)-enantiomer. vulcanchem.com
Data Tables
Table 1: Examples of Microwave-Assisted Reactions in Chroman-4-one Synthesis
| Reaction Type | Reactants | Conditions | Product | Reference |
| Chroman-4-one formation | 2'-Hydroxyacetophenones, Aldehydes | DIPA, EtOH, 170 °C, 1 h | Substituted Chroman-4-ones | acs.org |
| Mannich reaction/aza-Michael addition | Chroman-4-one derivatives | 165 °C, 10 min | 3-Methylene substituted products | gu.se |
| Substitution | Mesylated chroman-4-one, Morpholine/Piperidine | Microwave irradiation | 2-(heterocyclic)-substituted chroman-4-ones | acs.org |
Table 2: Palladium-Catalyzed Synthesis of Chromanone Derivatives
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| Wacker-type oxidative cyclization | o-allylphenols | Pd(OAc)₂, K₂CO₃, O₂ | 2-Methylchromanones | lookchem.com |
| Intramolecular nucleophilic addition | Aryl bromides, Aldehydes | Pd catalyst, Base, Ligand | 3,3-Dimethylchroman-4-ols or -4-ones | researchgate.net |
| Cyclocarbonylation | o-Iodophenols, Terminal acetylenes | Pd catalyst, CO | Diversified chromones | organic-chemistry.org |
| Tandem cyclization/cross-coupling | 3-Alkynyl chromones, Aryl iodides | Pd catalyst, Ligand | 4H-Furo[3,2-c]chromenes, Xanthones | nih.gov |
Organocatalytic Strategies for Asymmetric Chroman Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and efficient alternative to metal-based catalysts. nih.govrsc.org In the context of chroman synthesis, organocatalysts have been successfully employed to facilitate various transformations that lead to the formation of the chiral chroman framework with high stereocontrol. These methods often involve cascade or domino reactions, where multiple bonds are formed in a single operation, enhancing synthetic efficiency. nih.govrsc.org
Chiral Thiourea (B124793) Catalysis in Chroman Derivative Synthesis
Chiral thiourea derivatives have proven to be highly effective organocatalysts in a variety of asymmetric transformations. nih.govjst.go.jp Their ability to activate substrates through hydrogen bonding interactions has been harnessed for the synthesis of chiral chroman derivatives. thieme-connect.comchim.it Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a basic site (often a tertiary amine), are particularly effective in controlling the stereochemical outcome of reactions. jst.go.jp
A notable application of chiral thiourea catalysis is the asymmetric Michael addition of various nucleophiles to 2-(nitrovinyl)phenols, which serves as a key step in the construction of the chroman ring. thieme-connect.com For instance, the reaction between 2-(nitrovinyl)phenols and cyclic β-keto esters or 1,3-diketones, catalyzed by a bifunctional thiourea, proceeds via a domino Michael-hemiacetalization sequence to afford polyfunctionalized chroman derivatives. thieme-connect.com These reactions typically exhibit excellent diastereoselectivities and enantioselectivities. thieme-connect.com
The development of novel thiourea catalysts, often derived from cinchona alkaloids or chiral diamines, continues to expand the scope and efficiency of these transformations. nih.govnih.gov These catalysts have been successfully applied in the synthesis of a diverse range of chiral chromans, including those with multiple contiguous stereocenters. nih.govnih.gov
| Catalyst Type | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Quinine-derived squaramide | 2-hydroxynitrostyrenes and trans-β-nitroolefins | Polysubstituted chromans | up to >20:1 | up to 99% | nih.gov |
| Bifunctional thiourea | 2-(nitrovinyl)phenols and cyclic dicarbonyls | Polyfunctionalized chromans | 88-99% de | 83-99% | thieme-connect.com |
| Cinchona alkaloid-derived thiourea | Chalcones and α,β-unsaturated nitroalkenes | Chiral chroman derivatives | Modest | High | nih.gov |
Biocatalytic Approaches for Stereoselective Amine Synthesis (e.g., Amine Transaminases)
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral amines. mdpi.combohrium.com Amine transaminases (ATAs), in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of primary amines from prochiral ketones. rsc.orgnih.gov These enzymes exhibit excellent enantioselectivity under mild reaction conditions, making them ideal for pharmaceutical applications. bohrium.comrsc.org
The synthesis of chiral amines using ω-transaminases can be achieved through several strategies, including the kinetic resolution of racemic amines, asymmetric synthesis from prochiral ketones, and deracemization of racemic amines. mdpi.com The asymmetric synthesis approach is particularly attractive as it allows for the direct conversion of a ketone to a single enantiomer of the corresponding amine. mdpi.com
Despite their potential, the industrial application of ATAs has been hampered by challenges such as unfavorable reaction equilibria and substrate/product inhibition. nih.govnih.gov To overcome these limitations, various strategies have been developed, including the use of specific amine donors to shift the equilibrium, enzyme immobilization for easier catalyst recovery and reuse, and the implementation of continuous flow processes. rsc.orgnih.gov The use of o-xylylenediamine as an amine donor, for example, has been shown to drive reactions to high conversion. nih.gov
Other Diastereospecific and Stereoselective Pathways to Chiral Chromanes
Beyond organocatalysis and biocatalysis, a variety of other diastereospecific and stereoselective methods have been developed for the synthesis of chiral chromanes. These approaches often leverage powerful synthetic transformations to construct the chroman core with precise control over stereochemistry. researchgate.netjraic.com
Prins Cyclization in Chiral Pyran and Chroman Construction
The Prins cyclization is a powerful acid-catalyzed reaction for the construction of tetrahydropyran (B127337) rings. nih.govbeilstein-journals.org Asymmetric versions of this reaction have been developed to access chiral chromans. nih.govsemanticscholar.org These reactions typically involve the cyclization of an alkenyl aldehyde or a related substrate in the presence of a chiral catalyst. organic-chemistry.org
A cooperative catalytic system combining a strong Brønsted acid like HCl with a chiral hydrogen-bond donor, such as a thiourea derivative, has been shown to be highly effective in promoting enantioselective Prins cyclizations. organic-chemistry.org This dual catalytic approach allows for the electrophilic activation of the aldehyde by the acid, while the chiral catalyst controls the stereochemical outcome of the cyclization, leading to chromanol products with high enantioselectivity. organic-chemistry.org
Aminohalogenation and Intramolecular SN2 Substitution for Aziridine (B145994) Precursors
While not directly detailed in the provided search results for the synthesis of this compound, the general strategy of aminohalogenation followed by intramolecular SN2 substitution is a known method for the synthesis of nitrogen-containing heterocycles. This pathway could theoretically be applied to the synthesis of chiral chroman-4-amines. The process would involve the stereoselective aminohalogenation of a suitable olefin precursor, followed by an intramolecular cyclization to form an aziridine intermediate. Subsequent ring-opening of the aziridine would lead to the desired chiral amine. The stereochemistry of the final product would be dictated by the stereochemistry of the initial aminohalogenation step and the regioselectivity of the aziridine ring-opening.
Regioselective Functionalization for 8-Substitution and Other Moieties
The introduction of substituents at specific positions of the chroman ring is crucial for tuning the biological activity of these molecules. The regioselective functionalization of the C8 position is of particular interest. Direct C-H functionalization has emerged as a powerful strategy for the selective introduction of various groups onto aromatic and heterocyclic systems. nih.govmdpi.com
Palladium-catalyzed C-H activation is a common method for achieving regioselective arylation of heterocyclic compounds. nih.gov For instance, the C5 arylation of imidazo[1,5-a]pyrazines has been achieved using a palladium catalyst, demonstrating the potential for selective functionalization of specific positions on a heterocyclic core. nih.gov Similar strategies could be envisioned for the C8-functionalization of the chroman ring system, potentially involving a directing group to guide the catalyst to the desired position. acs.org
In addition to C-H functionalization, other methods can be employed for regioselective substitution. For example, in the synthesis of quinoline (B57606) derivatives, various functional groups have been successfully introduced at different positions through transition metal catalysis. mdpi.com These approaches, which often rely on the use of pre-functionalized starting materials or directing groups, provide a versatile toolkit for the synthesis of specifically substituted chroman derivatives.
Strategies for Introducing Methyl and Other Alkyl Groups at the 8-Position
The introduction of methyl and other alkyl groups at the 8-position of the chroman ring is typically achieved by selecting an appropriately substituted phenol (B47542) or 2'-hydroxyacetophenone as the starting material. acs.orgresearchgate.net A primary method for constructing the chroman-4-one skeleton is the base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov The substituent at the 3-position of the 2'-hydroxyacetophenone precursor directly corresponds to the 8-position substituent on the resulting chroman-4-one.
Microwave-assisted synthesis has been employed to accelerate this reaction. nih.gov For instance, the reaction of 2'-hydroxy-3'-methylacetophenone with an appropriate aldehyde would yield an 8-methylchroman-4-one derivative. However, the presence of electron-donating groups, such as methyl, on the acetophenone (B1666503) can lead to lower yields due to competing side reactions like the self-condensation of the aldehyde. acs.org The synthesis of 6,8-dimethyl-2-pentylchroman-4-one resulted in a modest 17% yield, highlighting this challenge. acs.org An alternative approach involves the reaction of a substituted phenol, like o-cresol, with an α,β-unsaturated acid (e.g., crotonic acid) followed by cyclization to form the chroman-4-one ring. researchgate.net
The final conversion to the chiral amine is often accomplished via reductive amination of the chroman-4-one intermediate.
Table 1: Synthesis of 8-Alkyl-Substituted Chroman-4-ones
| Starting Material (Phenolic) | Reagent(s) | Resulting 8-Substituted Chroman-4-one | Reported Yield | Reference |
| 3'-Methyl-2'-hydroxyacetophenone | Pentanal, DIPA, EtOH, MW | 8-Methyl-2-pentylchroman-4-one | - | acs.org |
| 3',5'-Dimethyl-2'-hydroxyacetophenone | Pentanal, DIPA, EtOH, MW | 6,8-Dimethyl-2-pentylchroman-4-one | 17% | acs.org |
| 2-Isopropylphenol | Crotonic acid | 8-Isopropyl-2-methylchroman-4-one | - | researchgate.net |
DIPA: Diisopropylamine, MW: Microwave irradiation. Yields are variable and depend on specific reaction conditions.
Incorporation of Electron-Withdrawing and Other Substituents at the 6- and 8-Positions
The incorporation of electron-withdrawing groups (EWGs), particularly halogens, at the 6- and 8-positions of the chroman-4-one scaffold has been a key strategy in the development of selective enzyme inhibitors. acs.orgnih.gov Research has shown that larger, electron-withdrawing substituents in these positions are favorable for potency against certain targets, such as SIRT2. acs.orgnih.gov The synthesis of these compounds follows the same general pathway: a one-step condensation and cyclization reaction between a halogen-substituted 2'-hydroxyacetophenone and an aldehyde. nih.gov
In contrast to electron-donating groups, the presence of electron-deficient 2'-hydroxyacetophenones generally leads to higher yields of the desired chroman-4-ones. acs.org For example, the synthesis of 8-bromo-6-chloro-2-pentylchroman-4-one from 3'-bromo-5'-chloro-2'-hydroxyacetophenone (B1273138) and hexanal (B45976) was achieved in a high yield of 88%. acs.org This compound was identified as a potent and selective SIRT2 inhibitor. researchgate.net
Once the substituted chroman-4-one is obtained, a highly enantioselective synthesis for the corresponding (R)-chroman-4-amine can be employed. lookchem.com This multi-step process involves:
An enantioselective CBS (Corey-Bakshi-Shibata) reduction of the ketone to the corresponding (S)-chroman-4-ol.
Conversion of the alcohol to a good leaving group, such as a mesylate.
An SN2 reaction with an azide source (e.g., sodium azide or tetra-N-butylammonium azide) to invert the stereocenter, yielding the (R)-azide. lookchem.com
Reduction of the azide, for example under Staudinger conditions or by catalytic hydrogenation, to furnish the final (R)-chroman-4-amine. lookchem.com
This sequence allows for the production of structurally diverse chiral amines with excellent enantiomeric excess (ee), which can often be further enhanced by crystallization of their salts. lookchem.com
Table 2: Synthesis of Chroman-4-ones with Electron-Withdrawing Groups
| Starting 2'-Hydroxyacetophenone | Aldehyde | Resulting 6,8-Substituted Chroman-4-one | Reported Yield | Reference |
| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | Hexanal | 8-Bromo-6-chloro-2-pentylchroman-4-one | 88% | acs.org |
| 3',5'-Dibromo-2'-hydroxyacetophenone | Hexanal | 6,8-Dibromo-2-pentylchroman-4-one | 72% | acs.org |
| 3'-Bromo-5'-fluoro-2'-hydroxyacetophenone | Hexanal | 8-Bromo-6-fluoro-2-pentylchroman-4-one | 74% | acs.org |
| 3'-Bromo-2'-hydroxyacetophenone | Hexanal | 8-Bromo-2-pentylchroman-4-one | 45% | acs.org |
Synthetic Modifications at 2- and 3-Positions of Chromanones/Chromones
Further functionalization of the chroman-4-one scaffold at the 2- and 3-positions allows for extensive structural diversification. gu.se
2-Position Modification: The substituent at the 2-position is readily defined by the choice of aldehyde used in the initial cyclization reaction. acs.orgresearchgate.net Studies have found that for certain biological targets, an alkyl chain of three to five carbons at the 2-position is optimal for high potency. acs.org The introduction of polyfluoroalkyl groups at this position has also been explored. The reduction of 2-(polyfluoroalkyl)-chromones yields cis-2-(polyfluoroalkyl)chroman-4-ols, which can be further derivatized. arkat-usa.org
3-Position Modification: The 3-position of the chroman-4-one is a prime site for introducing additional functionality. A common strategy involves the bromination of a 2-alkyl-chroman-4-one at the 3-position using reagents like pyridinium (B92312) tribromide (Py·Br3). acs.org The resulting 3-bromo derivative serves as a versatile intermediate. gu.se This "handle" can be used in various subsequent reactions, including nucleophilic substitutions, to introduce a range of functional groups such as amino (NH2), cyano (CN), and acetate (OAc). gu.se More advanced, modern techniques, such as visible-light-driven photocatalytic radical-initiated cascade cyclizations, have been developed to synthesize 3-(arylmethyl)chroman-4-ones, also known as homoisoflavonoids. frontiersin.org
These modifications are integral to creating libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties.
Table 3: Examples of Synthetic Modifications at the 2- and 3-Positions
| Starting Material | Reagent(s)/Method | Position Modified | Resulting Structure/Functional Group | Reference |
| Substituted 2'-hydroxyacetophenone | Various Aldehydes | 2 | 2-Alkyl-chroman-4-one | acs.org |
| 2-RF-chromone | NaBH4 | 2 | 2-RF-chroman-4-ol (RF = polyfluoroalkyl) | arkat-usa.org |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | Py·Br3 | 3 | 3-Bromo-8-bromo-6-chloro-2-pentylchroman-4-one | acs.org |
| 3-Bromo-2-alkyl-chroman-4-one | Various Nucleophiles | 3 | -NH2, -OAc, -CN, etc. | gu.se |
| o-(Allyloxy)arylaldehyde | Cyanoarenes, Visible Light | 3 | 3-(Arylmethyl)chroman-4-one | frontiersin.org |
Structure Activity Relationship Sar Studies of Chroman 4 Amine Scaffolds
Influence of Stereochemistry on Molecular Recognition and Biological Efficacy
Chirality at the 4-position of the chroman ring plays a pivotal role in the biological activity of chroman-4-amine (B2768764) derivatives. The (R) and (S) enantiomers of a compound can exhibit significantly different potencies and pharmacological profiles due to the specific three-dimensional arrangement of substituents, which dictates their interaction with biological targets.
For instance, in the case of 6-(Trifluoromethyl)chroman-4-amine, the (S)-enantiomer is the commercially available form, and its chirality at the 4-position is a critical determinant of its binding affinity in biological systems. vulcanchem.com This stereochemical specificity is a recurring theme in chroman chemistry, where the absolute configuration at C4 often dictates the molecule's ability to fit into the binding pocket of a receptor or enzyme. The development of asymmetric synthetic methods has been instrumental in accessing enantiomerically pure chroman-4-amines, allowing for a clearer understanding of the stereochemical requirements for biological activity.
Positional and Electronic Effects of Substituents on Chroman-4-amine Activity
The nature and position of substituents on the chroman-4-amine scaffold are critical determinants of its biological activity. The electronic properties (electron-donating or electron-withdrawing) and the size of the substituents can significantly modulate the potency and selectivity of these compounds.
Substituents at the 8-position of the chroman ring can have a profound impact on biological activity. In a study of chroman-4-one derivatives as SIRT2 inhibitors, it was found that larger, electron-withdrawing groups at the 8-position were favorable for high potency. nih.govresearchgate.net For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor. researchgate.net The replacement of the 8-bromo group with other substituents helped to elucidate the role of both steric and electronic factors. While larger substituents at the 8-position were generally necessary for significant inhibition, electron-withdrawing properties could further enhance the inhibitory activity. nih.gov
In another series of gem-dimethylchroman-4-amine derivatives evaluated as butyrylcholinesterase (BuChE) inhibitors, a derivative with an 8-methoxy group (an electron-donating group) provided the highest inhibitory activity. core.ac.uk This suggests that the optimal electronic nature of the substituent at the 8-position can be target-dependent.
Table 1: Effect of 8-Position Substituents on Biological Activity
| Compound Series | 8-Position Substituent | Biological Target | Effect on Activity |
| Chroman-4-ones | Bromo (electron-withdrawing, large) | SIRT2 | Favorable for high potency nih.govresearchgate.net |
| gem-Dimethylchroman-4-amines | Methoxy (electron-donating) | BuChE | Highest inhibitory activity core.ac.uk |
Modifications at the 2-, 3-, and 6-positions of the chroman ring also play a significant role in defining the biological activity of chroman-4-amine scaffolds.
2-Position: The substituent at the 2-position influences activity through its size and nature. In the context of SIRT2 inhibitors, an alkyl chain with three to five carbons at the 2-position was found to be crucial for high potency. nih.gov The introduction of heterofunctional groups in the alkyl side chain at the 2-position has been explored to improve pharmacokinetic properties while retaining potent SIRT2 inhibitory activity. acs.org
3-Position: The 3-position is also a key site for modification. The introduction of various substituents such as amino, bromo, and cyano groups has been achieved, leading to compounds with diverse biological applications. gu.se For lactam-fused chroman derivatives, the stereochemistry at the 3-position was critical for 5-HT1A receptor antagonism. researchgate.net
6-Position: The 6-position is another important site for substitution. In SIRT2 inhibitors, a substituent at the 6-position was found to be more important for activity than one at the 8-position. nih.gov Larger, electron-withdrawing groups at the 6-position were favorable. nih.govresearchgate.net For instance, the presence of a 6-chloro substituent was shown to be important for inhibitory potency. nih.gov In contrast, for 6-chromanol derivatives, electron-donating groups at the 6-position enhanced radical scavenging activity. rsc.org This again highlights the target-specific nature of SAR. The trifluoromethyl group, a strong electron-withdrawing group, at the 6-position of chroman-4-amine modulates both reactivity and interaction with biological targets. vulcanchem.com
Table 2: Summary of Substituent Effects at Positions 2, 3, and 6
| Position | Type of Modification | Example of Effect | Reference(s) |
| 2 | Alkyl chain length | 3-5 carbons optimal for SIRT2 inhibition | nih.gov |
| 2 | Introduction of heterofunctionalities | Improved pharmacokinetic properties | acs.org |
| 3 | Various substituents (NH2, Br, CN) | Diverse biological applications | gu.se |
| 3 | Stereochemistry | Critical for 5-HT1A antagonism | researchgate.net |
| 6 | Electron-withdrawing groups | Favorable for SIRT2 inhibition | nih.govresearchgate.net |
| 6 | Electron-donating groups | Enhanced radical scavenging in 6-chromanols | rsc.org |
| 6 | Trifluoromethyl group | Modulates reactivity and target interaction | vulcanchem.com |
The length and branching of alkyl chains, particularly at the 2-position of the chroman ring, have a significant impact on inhibitory potency. For chroman-4-one based SIRT2 inhibitors, it was demonstrated that the inhibitory effect is dependent on the length of the alkyl chain. nih.gov An n-propyl chain showed slightly better activity than an n-heptyl chain, while a pentyl group was found to be optimal among the studied alkyl derivatives. nih.govacs.org
Branching of the alkyl chain in the vicinity of the chroman-4-one ring system generally leads to a decrease in inhibitory activity. For example, the isopropyl analogue was less active than the n-propyl derivative. nih.govacs.org This suggests that bulky groups directly connected to the ring system can diminish the inhibitory effect, likely due to steric hindrance within the binding site. nih.govacs.org
In a different class of chromen-4-one derivatives acting as GPR55 modulators, the length of the aliphatic side-chain was also found to determine both potency and functional behavior. Short alkyl residues led to inhibition, while larger (cyclo)alkyl chains resulted in agonistic activity. acs.org
Table 3: Influence of Alkyl Chain Modifications on SIRT2 Inhibition
| Compound | Alkyl Chain at C2 | % Inhibition of SIRT2 (IC50) | Reference(s) |
| 1k | n-Propyl | 76% (10.6 μM) | nih.govacs.org |
| 1l | n-Heptyl | 57% | nih.gov |
| - | n-Pentyl | Optimal length | nih.govacs.org |
| 1n | Isopropyl | 52% | nih.govacs.org |
The interplay of hydrogen bonding and hydrophobic interactions is fundamental to the binding of chroman-4-amine derivatives to their biological targets. The amine group at the 4-position is a key hydrogen bond donor and can also act as a protonated cation to form ionic interactions. hama-univ.edu.sy The oxygen atom within the chroman ring can act as a hydrogen bond acceptor. hama-univ.edu.sy
The introduction of substituents that can participate in hydrogen bonding can significantly affect activity. For instance, the reduction of the ketone at the 4-position to a hydroxyl group in chroman-4-one derivatives resulted in a dramatic decrease in SIRT2 inhibitory activity, suggesting that the carbonyl group is an essential hydrogen bond acceptor for potent inhibition. acs.org In another study, the introduction of hydrophilic functional groups, such as terminal hydroxyl groups in the alkyl side chain at the 2-position, was explored to enhance solubility while maintaining activity. acs.org The activity of these analogs was found to increase with the length of the spacer between the chroman scaffold and the hydroxyl group, which could be due to more favorable interactions with hydrophilic amino acid residues in the binding site. acs.org
Effects of Alkyl Chain Length and Branching on Inhibitory Potency
Conformational Dynamics of the Chroman Ring System and Activity
The conformation of the dihydropyran ring in the chroman system is another critical factor influencing biological activity. The chroman ring typically adopts a half-chair or sofa conformation. The specific conformation can affect the relative orientation of the substituents, thereby influencing how the molecule fits into a binding site. researchgate.net
Low activity of certain chroman-4-ol derivatives has been attributed to conformational changes in the ring system that alter the orientation of the oxygen atom, potentially disrupting key interactions with the target enzyme. acs.org X-ray crystallography and NMR spectroscopy have been used to determine the conformation of chroman derivatives. For example, in one study, the hydrogen atoms at C2 and C4 were found to be in axial positions, while the hydrogen at C3 was in an equatorial position. researchgate.net
The flexibility of the chroman ring can also be a factor. While some degree of flexibility is necessary for binding, a high degree of conformational flexibility can be detrimental, leading to a loss of entropy upon binding and potentially weaker affinity. acs.org Constraining the conformation of the chroman ring system through chemical modifications can sometimes lead to enhanced biological activity. acs.org The study of the conformational dynamics of the chroman ring, often aided by computational methods like Density Functional Theory (DFT), is therefore an important aspect of understanding the SAR of this class of compounds. mdpi.com
Specific Pharmacophore Requirements for Target Binding and Selectivity
The biological activity and selectivity of chroman-4-amine derivatives are highly dependent on the specific substitutions on both the chroman ring and the amine functionality. The chroman-4-amine unit has been identified as a key structural feature in compounds targeting various biological entities, including the human Bradykinin (B550075) B1 receptor, which is implicated in neuroinflammation. researchgate.net
Systematic variations of substituents on the chroman nucleus have provided valuable insights into the pharmacophore requirements. For instance, in a series of gem-dimethylchroman-4-amine compounds, substitutions on the aromatic part of the chroman ring significantly influenced their inhibitory activity against butyrylcholinesterase (BuChE). An unsubstituted chroman-4-amine and a 6-methyl substituted analog showed moderate inhibitory activities. core.ac.uk However, the introduction of an 8-methoxy group led to a notable increase in inhibitory potency against equine BuChE. core.ac.uk
Further modifications, such as the introduction of a propargyl group to the amine, have been explored to target monoamine oxidase (MAO). core.ac.uk However, these N-propargylated chroman-4-amines generally exhibited only moderate activity against both MAO-A and MAO-B. core.ac.uk This suggests that while the chroman-4-amine scaffold is a viable starting point, specific interactions governed by the substitution pattern are critical for achieving high affinity and selectivity for a particular target.
Molecular modeling and kinetic studies have revealed that these compounds often act as mixed inhibitors, indicating multiple points of interaction with their target enzymes. core.ac.ukcore.ac.uk The stereochemistry at the C4 position is also a critical determinant of activity, with the (R)- and (S)-enantiomers often exhibiting different potencies.
The following table summarizes the inhibitory activities of selected gem-dimethylchroman-4-amine derivatives against equine butyrylcholinesterase (eqBuChE), illustrating the impact of substitutions on the chroman ring.
| Compound | Substitution | IC₅₀ (µM) against eqBuChE |
| 4a | Unsubstituted | 38 |
| 4b | 8-Methoxy | 7.6 |
| 4e | 6-Methyl | 52 |
SAR Insights from Lactam-Fused Chroman Amine Derivatives
Fusing a lactam ring to the chroman scaffold introduces significant conformational constraints and additional points for molecular interactions, leading to compounds with novel pharmacological profiles. Structure-activity relationship studies on lactam-fused chroman derivatives with a 3-amino substituent have demonstrated that these modifications can yield compounds with dual affinity for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT). researchgate.net
The size and point of attachment of the lactam ring, as well as the nature of the substituent on the amine, are critical for modulating the affinity and selectivity for these targets. researchgate.net Quantitative structure-activity relationship (QSAR) studies have been employed to further dissect the contributions of various physicochemical parameters and indicator variables to the selective inhibition of 5-HT transporters. researchgate.net
For instance, certain lactam-fused chroman derivatives have shown antagonist activity at the 5-HT1A receptor in in vitro models. researchgate.net This suggests that the rigidified structure imposed by the lactam fusion orients the key pharmacophoric elements in a manner that is conducive to binding at this receptor.
The development of these derivatives highlights the utility of scaffold hopping and ring fusion strategies in medicinal chemistry. By systematically exploring the SAR of these more complex chroman amine derivatives, it is possible to fine-tune their activity towards specific biological targets.
The following table presents a conceptual summary of how modifications to the lactam-fused chroman amine scaffold can influence biological activity, based on the findings from the literature.
| Structural Modification | General SAR Observation | Potential Biological Outcome |
| Variation in lactam ring size | Alters the overall geometry and positioning of the amino substituent. | Modulates affinity and selectivity for 5-HT1A vs. SERT. |
| Position of lactam fusion | Influences the conformational rigidity of the chroman system. | Can favor antagonist or agonist activity at the 5-HT1A receptor. |
| Substituents on the amine | Affects basicity, lipophilicity, and potential for hydrogen bonding. | Fine-tunes binding affinity and can impact transporter selectivity. |
Biological Activities and Molecular Mechanisms of Chroman 4 Amine Derivatives
Enzymatic Inhibition Profiles
The chroman scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities determined by their specific substitution patterns. nih.gov Research into chroman-4-amine (B2768764) derivatives has identified them as inhibitors of several classes of enzymes critical to various pathological processes.
Sirtuin 2 (SIRT2) Inhibition and Selectivity
Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are Class III lysine (B10760008) deacetylases (KDACs) that play a role in aging-related diseases like neurodegenerative disorders. helsinki.finih.gov The development of selective SIRT2 inhibitors is an active area of research.
Studies have shown that derivatives based on the chroman-4-one scaffold, which is structurally related to chroman-4-amines, act as potent and selective inhibitors of SIRT2. nih.govnih.govgu.se The potency of these inhibitors is significantly influenced by the substitution pattern on the chroman ring, particularly at the 2-, 6-, and 8-positions. nih.govnih.gov Research indicates that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for high potency. nih.gov For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC₅₀ value of 1.5 μM. nih.gov A key feature of these chroman-based compounds is their high selectivity for SIRT2 over other sirtuin isoforms, specifically SIRT1 and SIRT3. nih.govnih.gov While direct inhibitory data for (R)-8-Methylchroman-4-amine on SIRT2 is not detailed in the available literature, the established activity of the chroman framework highlights its potential as a basis for developing novel SIRT2-selective inhibitors. helsinki.fiacs.org
Table 1: SIRT2 Inhibition by Selected Chroman-4-one Derivatives
| Compound | SIRT2 IC₅₀ (μM) | Selectivity |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 nih.gov | High selectivity over SIRT1 and SIRT3 nih.gov |
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. nih.gov As such, MAO inhibitors are used in the treatment of depression and neurodegenerative conditions such as Parkinson's disease. wikipedia.org
The chroman scaffold is present in a number of compounds identified as MAO inhibitors. nih.govmdpi.com However, studies on a library of gem-dimethylchroman-4-amine derivatives indicated that these specific compounds possess low inhibitory activity against both MAO-A and MAO-B when tested at a 1 μM concentration. core.ac.uk The results showed a slight selectivity for MAO-A over MAO-B. core.ac.uk Even after modification to N-propargylated versions, a functional group often associated with MAO inhibition, the compounds remained only moderately active. nih.govresearchgate.net The most effective of these propargylated derivatives showed just 28% inhibition of MAO-B at a 1 µM concentration. researchgate.net In contrast, certain chroman-4-one derivatives exhibit significant MAO inhibitory activity; for example, 5-hydroxy-2-methyl-chroman-4-one is a selective and reversible competitive inhibitor of MAO-B, with an IC₅₀ of 3.23 µM. nih.govmdpi.com
Table 3: MAO Inhibition by Selected Chroman Derivatives
| Compound Class/Derivative | Target | Inhibition Data |
|---|---|---|
| gem-Dimethylchroman-4-amines | MAO-A, MAO-B | Low activity at 1 µM core.ac.uk |
| N-Propargyl-gem-dimethylchromanamines | MAO-B | Moderately active (best at 28% inhibition at 1 µM) researchgate.net |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | IC₅₀ = 3.23 µM mdpi.com |
Pteridine (B1203161) Reductase 1 (PTR1) Inhibition
Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and African trypanosomiasis. nih.gov This enzyme provides a metabolic bypass for dihydrofolate reductase (DHFR), a common antiparasitic drug target, making PTR1 an attractive target for new therapeutic strategies. researchgate.net
Research has identified flavonoids and related structures, including the chroman-4-one scaffold, as inhibitors of PTR1. nih.gov In one study, chroman-4-one analogues were synthesized and tested against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.gov One of the synthesized compounds demonstrated activity against both the isolated enzymes and the live parasites, showing a favorable selectivity index and low toxicity. nih.gov The investigation was advanced by solving the first crystal structures of LmPTR1 in complex with flavanone (B1672756) (chroman-4-one) inhibitors. nih.gov These structural insights provide a crucial foundation for the future structure-based design of more potent and selective anti-parasitic compounds based on the chroman scaffold. nih.gov
Inhibition of Other Metabolic Enzymes (e.g., α-Glucosidase, Tyrosinase)
The inhibition of metabolic enzymes like α-glucosidase and tyrosinase is a key strategy in managing conditions such as type 2 diabetes and skin hyperpigmentation disorders. While direct studies on this compound are limited, research on related chroman and flavonoid structures provides insight into the potential activities of this class of compounds.
α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.govscielo.br Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial blood glucose levels. scielo.brresearchgate.net While many natural and synthetic compounds are known to inhibit α-glucosidase, specific data on chroman-4-amine derivatives is not extensively reported. nih.govscielo.brscielo.org.comdpi.com However, flavonoids, which share the chroman core structure, have been identified as inhibitors of this enzyme. mdpi.com For instance, some studies have demonstrated that certain flavonoids possess significant α-glucosidase inhibitory activity, with IC50 values indicating their potency. nih.govscielo.org.co The mechanism often involves competitive or mixed-type inhibition, where the compound binds to the active site or an allosteric site of the enzyme. scielo.brresearchgate.net
Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. plos.orgnih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. plos.orgresearchgate.net Inhibitors of tyrosinase are sought after for cosmetics and for treating dermatological disorders related to hyperpigmentation. researchgate.net Research has shown that certain flavans, which are derivatives of the chroman skeleton, can strongly inhibit mushroom tyrosinase activity. nih.gov For example, (2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan and (2S)-2',4'-dihydroxy-7-methoxyflavan have shown potent inhibition, with IC50 values significantly lower than the well-known inhibitor arbutin. nih.gov The inhibitory mechanism of some compounds involves chelating the copper ions within the active site of the tyrosinase enzyme. plos.orgukm.edu.my
| Enzyme | Function | Significance of Inhibition | Activity of Related Chroman Derivatives |
|---|---|---|---|
| α-Glucosidase | Breaks down complex carbohydrates into glucose. nih.govscielo.br | Management of type 2 diabetes by controlling postprandial hyperglycemia. scielo.brresearchgate.net | Flavonoids (containing a chroman-like core) have shown inhibitory activity. mdpi.com |
| Tyrosinase | Catalyzes rate-limiting steps in melanin synthesis. nih.gov | Used in cosmetics for skin whitening and treatment of hyperpigmentation. researchgate.net | Certain flavan (B184786) derivatives exhibit potent tyrosinase inhibition. nih.gov |
Receptor Binding Affinities and Modulation
Chroman-4-amine derivatives have been evaluated for their binding affinity to various receptors, revealing a complex pharmacological profile that is crucial for their potential therapeutic effects.
The 5-HT1A receptor, a subtype of the serotonin receptor, is a well-established target for anxiolytic and antidepressant drugs. acnp.org Chromane-amine structures are a valuable class of compounds that exhibit a range of pharmacological properties, including high affinity for the 5-HT1A receptor. researchgate.net For instance, chroman-3-amine (B1202177) derivatives have been found to possess high affinity for this receptor. researchgate.net Some long-chain arylpiperazines are also known to bind with high affinity to 5-HT1A receptors. acnp.org
Studies on lactam-fused chroman derivatives showed that many of these compounds exhibited affinities for the 5-HT1A receptor. researchgate.net Certain structural features, such as a cyclobutyl substitution on the basic nitrogen and the stereochemistry at the 3-position of the chroman moiety, appeared to be necessary for antagonism at the 5-HT1A receptor. researchgate.net Some coumarin (B35378) derivatives, which also contain a chroman-like ring, have been identified as potent antagonists of the 5-HT1A receptor. mdpi.com The affinity of ligands for the 5-HT1A receptor can be determined through radioligand binding assays, and the functional activity (agonist vs. antagonist) can be assessed using techniques like [35S]-GTPγS binding. nih.gov
The serotonin transporter (SERT) is a key protein that regulates serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. wikipedia.orgnih.govuniprot.org It is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). wikipedia.orgnih.gov
Research has revealed that certain chroman derivatives possess dual affinity, binding to both the 5-HT1A receptor and the serotonin transporter. researchgate.net This dual activity is a sought-after profile for developing new antidepressant and anxiolytic agents. The interaction with SERT can be complex, involving a primary binding site (the central site) and an allosteric site. nih.gov Ligands binding to the allosteric site can modulate the binding of other ligands to the central site. nih.gov The structure of SERT shows that it interacts with various intracellular proteins and that its function can be modulated by cholesterol in the cell membrane. biorxiv.org
Sigma receptors, classified into σ1 and σ2 subtypes, are unique binding sites in the central nervous system and peripheral tissues. sigmaaldrich.comd-nb.info They are implicated in various neurological disorders and are considered potential targets for drug development. sigmaaldrich.comd-nb.info The σ1 receptor has been shown to modulate a variety of neurotransmitter systems. sigmaaldrich.com
Studies on chiral small molecules have demonstrated high affinity for the σ1 receptor subtype. unimi.it For example, the (R)-enantiomer of a compound designated as RC752 displayed a high affinity for the σ1 receptor (Ki = 6.0 ± 1.2 nM) with negligible affinity for the σ2 receptor (> 350 nM). unimi.it The ligand-binding site of the σ1 receptor is highly conserved and hydrophobic, with a key electrostatic interaction occurring with the amino acid residue Glu172. frontiersin.org The affinity of a compound for sigma receptors can be determined using radioligand binding techniques. nih.gov
The bradykinin (B550075) B1 receptor is typically not present in healthy tissues but is induced upon tissue injury and inflammation, making it a promising target for treating chronic pain and neuroinflammation. nih.govupc.edu Potent antagonists of the human B1 receptor have been identified that incorporate a chroman-4-amine unit within their structure. researchgate.netnih.gov
Structure-activity relationship studies on aryl sulfonamides containing a chiral chroman diamine moiety have led to the discovery of potent B1 receptor antagonists. nih.gov These studies revealed a preference for 3- and 3,4-disubstituted aryl sulfonamides and bulky secondary and tertiary amines at the benzylic amine position for high potency. nih.gov The optimization of this scaffold has led to the development of compounds with improved pharmacokinetic properties and in vivo activity in models of inflammatory pain. nih.gov The chroman group in these antagonists is thought to be located near the His-199 residue of the receptor, interacting via a hydrogen bond between the chroman oxygen and the imidazole (B134444) group of histidine. upc.edu
| Receptor/Transporter | Function | Interaction with Chroman-4-amine Derivatives | Reported Affinity/Activity |
|---|---|---|---|
| Serotonin (5-HT1A) Receptor | Modulates mood, anxiety, and cognition. acnp.org | Derivatives show high affinity. researchgate.net | Antagonistic activity observed in some derivatives. researchgate.netmdpi.com |
| Serotonin Transporter (SERT) | Regulates serotonin levels by reuptake. wikipedia.orgnih.gov | Some derivatives show dual affinity for 5-HT1A and SERT. researchgate.net | Inhibition of reuptake. researchgate.net |
| Sigma (σ1) Receptor | Modulates various CNS functions. sigmaaldrich.com | Chiral derivatives show high affinity. unimi.it | High affinity with Ki values in the low nanomolar range for some analogs. unimi.it |
| Bradykinin B1 Receptor | Mediates inflammation and pain. nih.govupc.edu | Chroman-4-amine is a key structural unit in potent antagonists. researchgate.netnih.gov | Potent antagonism with Ki values as low as 0.7 nM for some analogs. upc.edu |
Sigma (σ1 and σ2) Receptor Affinity
Cellular Mechanisms of Action in Disease Models
The therapeutic potential of chroman-4-amine derivatives is underpinned by their activity at a cellular level in various disease models.
In the context of Alzheimer's disease (AD), antagonists of the human Bradykinin B1 receptor that include a chroman-4-amine unit have been associated with the control of neuroinflammation and the regulation of amyloid accumulation in AD mouse models. researchgate.net The chromane-amine scaffold is considered a valuable target class for its potential to prevent neuronal death and oxidative stress. researchgate.net
In cancer research, certain chroman-4-one derivatives have demonstrated the ability to reduce the proliferation of breast and lung cancer cells. gu.se Chroman-4-one based Sirtuin 2 (SIRT2) inhibitors have shown antiproliferative properties. acs.org Furthermore, chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and screened for their anticancer activity against cell lines like MDA-MB-231 and MCF-7, with some compounds showing moderate to good activity. psgcas.ac.in
In the field of infectious diseases, chroman-4-one derivatives have been investigated as potential antiparasitic agents. mdpi.com They have shown inhibitory activity against pteridine reductase 1 (PTR1), a key enzyme in parasites like Trypanosoma brucei and Leishmania major. mdpi.com The inhibition of this enzyme provides a basis for the development of new treatments for trypanosomatidic diseases. mdpi.com
The cellular mechanisms underlying these effects are diverse. For neuroprotection, the modulation of receptors like 5-HT1A and Bradykinin B1 can influence signaling pathways that regulate inflammation and cell survival. researchgate.net In cancer, the inhibition of enzymes like SIRT2 or the interaction with signaling pathways like Notch1 can halt cell cycle progression and induce apoptosis. gu.sepsgcas.ac.in The loss of muscle mass (atrophy) seen in many chronic diseases is regulated by complex signaling pathways, including IGF1-Akt-FoxO and NFκB, which control protein synthesis and degradation. nih.gov While not directly studied for chroman-4-amines, influencing these fundamental cellular processes is a likely mechanism for compounds targeting systemic diseases.
Induction of Apoptosis and Autophagy in Cancer Cells
Chroman derivatives have been shown to influence programmed cell death pathways, namely apoptosis and autophagy, in cancer cells. researchgate.netvulcanchem.comnih.gov Apoptosis is a crucial mechanism for eliminating malignant cells, and its induction is a key strategy for many anticancer therapies. researchgate.net Studies on various chroman-4-one derivatives have demonstrated their ability to trigger this process. For instance, certain 3-methylidenechroman-4-ones exhibited significant cytotoxic activity against leukemia cell lines, with further analysis confirming the induction of apoptosis. mdpi.com One particularly potent analog, 14d , was shown to induce late-stage apoptosis in NALM-6 leukemia cells. mdpi.com
The interplay between apoptosis and autophagy is complex, with autophagy sometimes acting as a survival mechanism for cancer cells and at other times contributing to cell death. researchgate.netvulcanchem.com In some contexts, inhibiting autophagy can enhance the efficacy of apoptosis-inducing cancer therapies. nih.gov Research on flavanone and chromanone derivatives in colorectal cancer cells has indicated that these compounds can induce both apoptosis and autophagy. nih.gov The induction of autophagy was observed in HCT 116, HT-29, and Caco-2 cell lines upon treatment with specific derivatives. nih.gov This suggests that chroman-based compounds can modulate multiple cell death pathways, which could be exploited for therapeutic benefit.
Table 1: Cytotoxic Activity of 3-Methylidenechroman-4-one Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 14d | HL-60 | 1.46 ± 0.16 | mdpi.com |
| 14d | NALM-6 | 0.50 ± 0.05 | mdpi.com |
| 14i | HL-60 | Data not specified | mdpi.com |
| 14i | NALM-6 | Data not specified | mdpi.com |
IC50 represents the concentration required to inhibit cell growth by 50%.
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels and Oxidative Stress Response
A significant mechanism through which chroman derivatives exert their anticancer effects is the modulation of intracellular reactive oxygen species (ROS) levels, leading to oxidative stress. nih.gov ROS are highly reactive molecules that, at high concentrations, can cause damage to cellular components, including DNA, lipids, and proteins, ultimately triggering cell death. mdpi.commdpi.com
A study on flavanone/chromanone derivatives in colorectal cancer cells identified strong pro-oxidant properties as a key mechanism for their cytotoxic activity. nih.gov Treatment with these compounds led to an increase in intracellular ROS levels and a concurrent decrease in the concentration of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov This disruption of the cellular redox balance induces a state of oxidative stress, which is believed to contribute to the induction of apoptosis and autophagy, as well as DNA damage. nih.gov The ability of these compounds to generate oxidative stress appears to be a critical factor in their antiproliferative activity against cancer cells. nih.gov
Table 2: Antiproliferative Activity of Flavanone/Chromanone Derivatives in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 Range (µM) | Reference |
|---|---|---|---|
| 1 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 8 - 20 | mdpi.com |
| 3 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 15 - 30 | mdpi.com |
| 5 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 15 - 30 | mdpi.com |
IC50 represents the concentration required to inhibit cell proliferation by 50%.
Mechanisms of DNA Damage Induction
DNA damage is a potent trigger for apoptosis in cancer cells. mdpi.com Several chroman derivatives have been found to induce DNA damage, contributing to their anticancer properties. mdpi.commdpi.com The generation of oxidative stress by these compounds is a likely contributor to this genotoxicity. nih.gov
The comet assay, a method for detecting DNA strand breaks in individual cells, has been used to demonstrate the genotoxic effects of flavanone/chromanone derivatives. mdpi.com In various colon cancer cell lines, treatment with these compounds resulted in a significant increase in DNA damage. mdpi.com Spiropyrazoline derivatives with a chroman-4-one moiety have also been shown to cause DNA damage in several cancer cell lines, with the extent of damage varying between cell lines. mdpi.com For instance, one spiropyrazoline derivative caused notable DNA damage in MCF7, HCC38, and HEC-1-A cells. mdpi.com These findings suggest that the induction of DNA damage is a relevant mechanism of action for the anticancer activity of certain chroman derivatives. mdpi.commdpi.com
Inhibition of Bacterial Topoisomerases (DNA Gyrase, Topo IV)
In addition to their anticancer activities, chroman derivatives have been investigated for their potential as antibacterial agents. nih.govderpharmachemica.com A key target for antibacterial drugs is the bacterial type II topoisomerase family, which includes DNA gyrase and topoisomerase IV. mdpi.comcaldic.com These enzymes are essential for bacterial DNA replication and are not present in the same form in humans, making them attractive targets for selective toxicity. caldic.com
Research has shown that certain 4-chromanone (B43037) derivatives can inhibit bacterial topoisomerase IV. nih.govacs.org In a study evaluating a series of 4-chromanones and chalcones, selected compounds were found to inhibit E. coli topoisomerase IV. acs.org The mode of action studies for these compounds suggested complex mechanisms, including the dissipation of the bacterial membrane potential and inhibition of macromolecular biosynthesis, in addition to topoisomerase inhibition. nih.govacs.org Glycosylated flavones, which share a structural resemblance to the chroman core, have also been identified as selective inhibitors of topoisomerase IV. caldic.com This indicates that the chroman scaffold is a promising starting point for the development of novel bacterial topoisomerase inhibitors.
Table 3: Antibacterial Activity of 4-Chromanone Derivatives
| Compound Series | Target Organism | Activity | Mechanism | Reference |
|---|---|---|---|---|
| 4-Chromanones | Gram-positive bacteria | Good activity (MIC as low as 0.39 µg/mL) | Inhibition of DNA topoisomerase IV, dissipation of bacterial membrane potential | nih.govacs.org |
| 4-Chromanols | M. tuberculosis | Moderate activity (MIC 12.5-25 µg/mL) | Not specified | nih.govacs.org |
MIC represents the Minimum Inhibitory Concentration.
Computational and Structural Biology Studies in Chroman 4 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chroman-4-amine (B2768764) research, docking simulations are instrumental in understanding how these ligands interact with their biological targets, such as enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). springernature.commdpi.comnih.gov
Research on chroman-4-amine derivatives has utilized molecular docking to elucidate their binding modes within the active sites of these enzymes. For instance, studies on gem-dimethylchroman-4-amine compounds, which are structurally related to (R)-8-Methylchroman-4-amine, have shown that these molecules can act as inhibitors of butyrylcholinesterase (BuChE). researchgate.netcore.ac.uknih.gov Docking studies revealed that the chromane (B1220400) moiety and the amine group are crucial for interacting with key amino acid residues in the enzyme's active site. researchgate.netnih.gov These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, contributing to the stability of the ligand-target complex. core.ac.uk
The insights gained from molecular docking simulations are critical for structure-activity relationship (SAR) studies. By visualizing the binding poses of different chroman-4-amine derivatives, researchers can rationalize why certain substitutions on the chromane ring enhance or diminish inhibitory activity. For example, the position and nature of substituents on the aromatic ring of the chroman scaffold can significantly influence the binding affinity and selectivity for different enzyme isoforms. acs.org
| Compound Class | Target Enzyme | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| gem-Dimethylchroman-4-amines | Butyrylcholinesterase (BuChE) | Trp82, His438, Ser198 | Hydrophobic, π-π stacking, Hydrogen bonds |
| Chroman-4-one Derivatives | Monoamine Oxidase B (MAO-B) | Tyr435, Tyr398, Ile199 | Hydrophobic pocket interactions |
| Spiro-chromanone Hybrids | Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | π-π stacking, Cation-π interactions |
Homology Modeling for Enzyme Binding Site Characterization
When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed to construct a theoretical model. This technique relies on the amino acid sequence of the target protein and the known structure of a homologous protein. tandfonline.communisentzool.orgsigmaaldrich.com In the field of chroman-4-amine research, homology modeling has been crucial for studying enzymes like acetylcholinesterase from various species where a crystal structure has not yet been determined. tandfonline.communisentzool.orgmdpi.com
The process of homology modeling typically involves:
Template Selection: Identifying one or more known protein structures with significant sequence similarity to the target.
Sequence Alignment: Aligning the target sequence with the template sequence(s).
Model Building: Constructing the 3D model of the target based on the alignment and the template structure.
Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using various computational tools. munisentzool.orgripublication.com
Once a reliable homology model is generated, it can be used for molecular docking studies with ligands like this compound to predict binding modes and affinities. mdpi.com
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. pku.edu.cnaimspress.comresearchgate.net These methods are used to study reaction mechanisms, determine molecular geometries, and calculate various physicochemical properties of chroman derivatives. pku.edu.cnresearchgate.net
For instance, quantum chemical studies on the thermolysis of chroman have elucidated the reaction pathways and activation energies involved in its decomposition. pku.edu.cnaimspress.comaimspress.com These calculations can reveal the transition state structures and the electronic rearrangements that occur during a chemical reaction, offering mechanistic insights that are often difficult to obtain through experimental means alone. pku.edu.cn
In the context of drug design, quantum chemical calculations can be used to:
Determine the preferred conformations of flexible molecules like chroman-4-amines.
Calculate the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions. d-nb.info
Predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural characterization of new compounds. d-nb.info
By providing a detailed picture of the electronic properties of this compound and related compounds, quantum chemical calculations complement other computational methods and contribute to a more comprehensive understanding of their chemical behavior and biological activity. researchgate.netd-nb.info
Spectroscopic Approaches to Ligand-Target Interactions (e.g., Saturation Transfer Difference NMR)
Saturation Transfer Difference (STD) NMR is a powerful experimental technique for studying ligand-target interactions in solution. researchgate.netnih.gov It allows for the identification of which parts of a ligand are in close contact with a protein, providing valuable information about the binding epitope. researchgate.netwisc.edu
In the study of chroman-4-amine derivatives, STD-NMR has been used to validate the binding modes predicted by molecular docking simulations. researchgate.netnih.gov The principle of STD-NMR involves selectively saturating the protein's resonances and observing the transfer of this saturation to the bound ligand. Protons on the ligand that are in close proximity to the protein will receive more saturation, resulting in a decrease in their signal intensity in the difference spectrum.
A typical STD-NMR experiment involves:
Acquiring a reference spectrum of the ligand and protein mixture.
Acquiring a spectrum with on-resonance saturation of the protein signals.
Subtracting the on-resonance spectrum from the reference spectrum to generate the STD spectrum.
The relative intensities of the signals in the STD spectrum reveal which protons of the ligand are most involved in the binding interaction. wisc.edu For chroman-4-amine derivatives, STD-NMR experiments have confirmed the importance of the chromane scaffold in binding to enzymes like butyrylcholinesterase. researchgate.netnih.gov
In Silico Prediction of Pharmacological Properties and Drug-Likeness
For chroman-4-amine derivatives, various in silico tools, such as Swiss-ADME, have been used to predict key pharmacological properties. researchgate.netcore.ac.uknih.gov These predictions are based on the molecular structure of the compound and include parameters such as:
| Property | Description | Importance in Drug Discovery |
|---|---|---|
| Lipophilicity (LogP) | The partition coefficient between octanol (B41247) and water. | Influences solubility, absorption, and membrane permeability. |
| Water Solubility | The ability of the compound to dissolve in water. | Crucial for formulation and bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | The ability to cross the BBB and enter the central nervous system. | Essential for drugs targeting the brain. |
| Cytochrome P450 (CYP) Inhibition | Potential to inhibit key drug-metabolizing enzymes. | Predicts potential for drug-drug interactions. |
| Drug-Likeness Rules | Compliance with rules like Lipinski's Rule of Five. | Assesses the likelihood of a compound being an orally active drug. |
Studies on gem-dimethylchroman-4-amine compounds have shown that they possess excellent predicted drug-likeness and pharmacological properties, suggesting their potential as drug candidates. researchgate.netcore.ac.uknih.gov These in silico assessments are a critical component of the modern drug discovery pipeline, enabling the prioritization of compounds for further experimental evaluation.
Future Perspectives and Research Trajectories for R 8 Methylchroman 4 Amine and Its Analogs
Design and Synthesis of Highly Selective (R)-8-Methylchroman-4-amine Analogs
The quest for highly selective analogs of this compound is a primary objective in current medicinal chemistry. nih.gov Future research will likely concentrate on modifying the chroman core and the amine substituent to fine-tune interactions with specific biological targets. Key strategies include:
Substitution Pattern Modification: Systematic alteration of substituents on the aromatic ring and the chroman nucleus can significantly impact selectivity. For instance, introducing electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties and steric profile of the molecule, leading to enhanced binding affinity and selectivity for the intended target. nih.gov
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties and target engagement. For example, the methyl group at the 8-position could be substituted with other small alkyl groups or halogens to probe the steric and electronic requirements of the binding pocket.
Conformational Constraint: Introducing rigid elements into the molecular structure can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved through the formation of additional rings or the introduction of double or triple bonds.
Exploration of Novel Therapeutic Targets and Polypharmacology
While chroman-4-amine (B2768764) derivatives have shown promise in various therapeutic areas, future research will aim to identify novel biological targets and explore the potential for polypharmacology, where a single compound interacts with multiple targets. core.ac.ukcore.ac.uk
Chroman-4-one derivatives, the precursors to chroman-4-amines, have been investigated for their activity against a range of targets, including sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. nih.govgu.seresearchgate.net This suggests that this compound analogs could be developed as modulators of these pathways.
Furthermore, the chroman scaffold is present in compounds that exhibit inhibitory activity against various kinases, which are crucial regulators of cellular processes. google.comgoogle.com Investigating the kinase inhibitory profile of this compound analogs could unveil new therapeutic opportunities in oncology and inflammatory diseases. mdpi.comdntb.gov.ua The concept of multi-target drugs is gaining traction for complex diseases, and chroman-4-amines are well-suited for this approach. core.ac.uk
Advanced Stereoselective Synthetic Methodologies for Enantiopure Chroman-4-amines
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective methods for the synthesis of enantiopure chroman-4-amines is of paramount importance. ub.edu Current research focuses on several key areas:
Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a powerful strategy for the enantioselective synthesis of chroman derivatives. nih.govrsc.orgfigshare.com For instance, ruthenium-Synphos catalyzed asymmetric hydrogenation of enamides derived from chroman-3-ones has been shown to produce optically active 3-aminochroman derivatives with high enantiomeric excess. figshare.com Future efforts will likely focus on developing novel catalytic systems with improved efficiency and broader substrate scope.
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from nature, such as amino acids or carbohydrates, is another viable approach. ub.edu This strategy involves incorporating the chiral fragment into the final product structure.
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures of chroman-4-amines. Enzymes can selectively catalyze the transformation of one enantiomer, allowing for the separation of the desired enantiopure compound.
Recent advancements in synthetic methodologies, such as the one-pot three-component Betti-type reaction, have enabled the stereoselective synthesis of benzo[f]chromen-3-amine derivatives. researchgate.net Similar innovative approaches could be adapted for the synthesis of enantiopure this compound.
Integration of Structure-Based Drug Design with High-Throughput Screening for Lead Optimization
The synergy between computational methods and experimental screening is crucial for accelerating the drug discovery process. upmbiomedicals.com For this compound analogs, this integrated approach will be instrumental in identifying and optimizing lead compounds.
Structure-Based Drug Design (SBDD): Once the three-dimensional structure of a biological target is known, SBDD techniques can be employed to design molecules that bind with high affinity and selectivity. mdpi.com Computational docking studies can predict the binding modes of different analogs within the active site, providing valuable insights for designing more potent inhibitors. acs.org For instance, understanding the interactions of chroman-4-one derivatives with enzymes like pteridine (B1203161) reductase 1 (PTR1) has guided the design of improved inhibitors. mdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. upmbiomedicals.comnih.gov This enables the identification of initial "hits" that can then be further optimized using medicinal chemistry and SBDD approaches. upmbiomedicals.com The combination of HTS with structure-activity relationship (SAR) studies helps in refining the chemical structures to enhance their biological activity.
The lead optimization process for chromone-based inhibitors of monoamine oxidase B (MAO-B) has demonstrated the power of combining computational docking with experimental evaluation to rationalize selectivity and potency. acs.org A similar workflow can be applied to the optimization of this compound analogs.
Development of Chroman-4-amine Based Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. gu.se The chroman-4-one scaffold has been successfully utilized as a template for developing β-turn peptidomimetics. gu.seresearchgate.net
Future research in this area will likely focus on using this compound as a core structure to design novel peptidomimetics targeting a variety of biological processes. By strategically attaching amino acid side chains or other functional groups to the chroman-4-amine scaffold, it is possible to create molecules that mimic the bioactive conformation of peptides and interact with their receptors or enzymes. gu.se This approach has been used to develop somatostatin (B550006) mimetics based on chroman-4-one and chromone (B188151) scaffolds. gu.se
Investigative Research into Modulating Inflammatory Kinases
Chronic inflammation is a hallmark of many diseases, and kinases play a pivotal role in regulating inflammatory pathways. mdpi.com The chroman scaffold has been identified in compounds that modulate the activity of inflammatory kinases. google.comresearchgate.net
For example, derivatives of 2-phenyl-4H-chromen-4-one have shown anti-inflammatory activity by inhibiting the TLR4/MAPK signaling pathway. nih.gov Furthermore, certain chromanylurea derivatives have been found to be potent inhibitors of TNF-α production, acting through the p38 MAPK pathway. mdpi.com
Given these precedents, future investigations will explore the potential of this compound and its analogs to modulate the activity of key inflammatory kinases, such as TBK1, IKKε, and ROCK. mdpi.comdntb.gov.uaresearchgate.net A novel 3-benzylidene chroman-4-one derivative, SBL-060, has been shown to target acute myeloid leukemia cells by inhibiting both ERα and the Akt kinase. nih.govresearchgate.net This dual-inhibitory action highlights the potential of the chroman scaffold in developing multi-targeting agents for complex diseases.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (R)-8-Methylchroman-4-amine with high enantiomeric purity?
- Answer : Synthesis protocols should focus on asymmetric catalysis or chiral resolution techniques. For example, chiral HPLC or enzymatic resolution can isolate the (R)-enantiomer from racemic mixtures. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization . Characterization via polarimetry and chiral stationary-phase GC/MS is critical to confirm enantiopurity (>95% by area under the curve) .
Q. How should researchers characterize the structural integrity of this compound?
- Answer : Use a combination of spectroscopic methods:
- NMR (¹H/¹³C) to verify the chroman ring structure and methyl substitution at position 7.
- HRMS (High-Resolution Mass Spectrometry) for molecular formula confirmation (C₁₀H₁₃NO, exact mass 163.0997).
- IR spectroscopy to identify amine functional groups (N-H stretching ~3300 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Follow OSHA and EMA guidelines:
- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Conduct reactions in fume hoods to prevent inhalation of vapors.
- Store waste separately in labeled containers for professional disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent interactions). Mitigation strategies include:
- Cross-validation : Replicate assays in orthogonal systems (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity).
- Solvent controls : Test DMSO or ethanol effects on activity thresholds.
- Dose-response curves : Ensure linearity across concentrations (e.g., IC₅₀ values should align within ±10% error margins) .
Q. What analytical methods are suitable for detecting trace impurities (e.g., nitrosamines) in this compound batches?
- Answer : Implement LC-MS/MS with a limit of detection (LOD) ≤1 ppm. Key parameters:
- Column : C18 reversed-phase with 2.6 µm particle size for high resolution.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Validation : Spike recovery tests (85–115%) and matrix-matched calibration .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Answer : Use molecular dynamics (MD) simulations and QSAR models to estimate:
- LogP : Predict lipophilicity (experimental LogP ~2.1) for blood-brain barrier permeability.
- Metabolic stability : Cytochrome P450 interaction profiles via docking studies (e.g., CYP3A4/2D6).
- ADMETox : Tools like SwissADME or ADMETlab2.0 for toxicity endpoints .
Q. What experimental designs are optimal for studying the compound’s interaction with serotonin receptors?
- Answer : Employ radioligand binding assays (e.g., ³H-LSD for 5-HT₂A receptor affinity). Key steps:
- Membrane preparation : Isolate receptor-rich brain tissues (e.g., rat cortex).
- Competitive binding : Use 10 nM ketanserin as a reference antagonist.
- Data normalization : Express results as % displacement relative to controls .
Data Presentation and Reproducibility
Q. How should raw data from this compound studies be archived to ensure reproducibility?
- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit datasets : Use repositories like Zenodo or Figshare with DOI assignment.
- Metadata : Include experimental conditions (pH, temperature), instrument settings, and batch numbers.
- Code sharing : Upload analysis scripts (e.g., R/Python for statistical models) .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate LD₅₀ values. Validate with:
- Goodness-of-fit tests : R² ≥0.95 and residuals <10%.
- Outlier detection : Grubbs’ test for extreme values.
- Error bars : Use SEM (standard error of the mean) for biological replicates (n ≥3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
